Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUWNBVVWTVZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3.[1][3][4][5][6][7] Scientific Applications
Application Note: Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate as a Pharmaceutical Intermediate
Abstract & Introduction
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a high-value heterocyclic scaffold extensively utilized in the synthesis of antiviral (specifically broad-spectrum fusion inhibitors) and anticancer therapeutics. Structurally, it belongs to the privileged class of indole-3-carboxylates.
The molecule features three distinct "handles" for orthogonal functionalization:
-
C-6 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.
-
C-3 Methyl Ester: An electrophilic site ready for hydrolysis to the free acid or direct amidation, critical for hydrogen-bond interactions in protein binding pockets.
-
C-2 Methyl Group: Provides steric bulk that restricts conformational rotation in drug-target complexes and blocks the metabolically labile C-2 position.
This guide details the handling, synthesis, and downstream functionalization of this intermediate, with a specific focus on overcoming the regioselectivity challenges inherent in its preparation.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate |
| CAS Number | 101263-67-2 (Generic 2-Me analog); Note: Often custom synthesized |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water |
| Hazards | Irritant (Skin/Eye/Respiratory).[1] Handle with gloves/goggles in a fume hood. |
Upstream Synthesis: The Regioselectivity Challenge
The most scalable route to this intermediate is the Fischer Indole Synthesis . However, researchers must be acutely aware of the regiochemical outcome when using meta-substituted hydrazines.
The "3-Bromo" Ambiguity
Reacting 3-bromophenylhydrazine with methyl acetoacetate yields two regioisomers:
-
6-Bromo isomer (Target): Formed via cyclization at the para position relative to the bromine.
-
4-Bromo isomer (Impurity): Formed via cyclization at the ortho position relative to the bromine.
Expert Insight: The steric bulk of the bromine atom slightly disfavors the 4-bromo isomer, typically resulting in a ~60:40 to 70:30 ratio favoring the 6-bromo target. Separation by column chromatography or fractional crystallization is mandatory before downstream steps.
DOT Diagram 1: Synthesis & Isomer Separation
Caption: Fischer Indole Synthesis pathway highlighting the critical isomer separation step required to isolate the 6-bromo target.
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling at C-6
This protocol describes the installation of an aryl group (e.g., phenyl, pyridyl) at the 6-position. The 2-methyl group provides stability, preventing side reactions at C-2.
Reagents:
-
Substrate: Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or round-bottom flask, combine the indole substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL per gram of substrate) and aqueous K₂CO₃.
-
Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave). Monitor by TLC/LC-MS.
-
QC Check: Look for the disappearance of the bromide peak (M+) and appearance of the coupled product (M+Aryl-Br).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Hydrolysis of C-3 Ester
Converting the ester to the carboxylic acid is often necessary for subsequent amidation (drug conjugation).
Reagents:
-
Substrate: C-6 functionalized indole ester (from Protocol A)
-
Base: LiOH·H₂O (3.0 equiv)
-
Solvent: THF/MeOH/Water (3:1:1)
Step-by-Step:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture.
-
Hydrolysis: Add the LiOH solution (dissolved in minimal water) dropwise.
-
Reaction: Stir at 60°C for 2–3 hours. The reaction is usually quantitative.
-
Workup (Critical):
-
Cool to room temperature.[3]
-
Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product typically precipitates.
-
Filter the solid and wash with cold water. If no precipitate forms, extract with EtOAc.
-
Downstream Applications & Logic Map
The versatility of this scaffold allows for divergent synthesis of various bioactive agents.[4]
-
Pathway A (Antiviral): Coupling with thiophenols or specific heterocycles at C-6, followed by amidation at C-3, leads to fusion inhibitors similar to Umifenovir (Arbidol) analogs.
-
Pathway B (HCV Inhibitors): The 2-methyl-3-carboxy-indole core is a known scaffold for NS5B polymerase inhibitors (allosteric site binders).
DOT Diagram 2: Divergent Functionalization
Caption: Divergent synthesis workflow transforming the core scaffold into potential antiviral and HCV therapeutic candidates.
References
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. MDPI, 2022. (Detailed spectral data and Pd-catalyzed synthesis alternative).
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. PMC, 2023. (Protocols for 6-bromoindole functionalization).
-
Regioselective dibromination of methyl indole-3-carboxylate. ResearchGate, 2010. (Discussion on halogenation patterns in indoles).
-
PubChem Compound Summary: Methyl 6-bromo-1H-indole-3-carboxylate. National Library of Medicine. (Physical properties and safety data for the 2-H analog, relevant for comparison).
Sources
4.[6][7] Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific problems you may encounter during the synthesis of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate, which is commonly prepared via a Fischer indole synthesis or a related pathway.
Issue 1: Low or No Yield of the Final Indole Product
Symptoms:
-
Minimal or no desired product observed by TLC or LC-MS analysis.
-
Complex mixture of unidentified spots on the TLC plate.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1]
-
Solution: Systematically optimize the reaction conditions. Vary the temperature, reaction time, and the concentration of the acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and sulfuric acid (H₂SO₄).[1][2] A good starting point is to screen different acid catalysts to find the most effective one for your specific substrate.[3]
-
-
Purity of Starting Materials: Impurities in the 4-bromophenylhydrazine or methyl acetoacetate can lead to unwanted side reactions and significantly lower the yield.[1]
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill the reagents if necessary.
-
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1][4]
-
Solution: While bromine is electron-withdrawing, other factors can influence this pathway. Using a Lewis acid catalyst like ZnCl₂ instead of a Brønsted acid can sometimes favor the cyclization pathway.
-
-
Tar/Polymer Formation: Excessive heating or high acid concentration can lead to the formation of polymeric byproducts.[3]
Issue 2: Formation of Regioisomers
Symptoms:
-
Isolation of a mixture of indole isomers, for example, the 4-bromo or 7-bromo isomer in addition to the desired 6-bromo product.
Potential Causes & Solutions:
-
Starting with a Mixture of Hydrazine Isomers: If the synthesis of 4-bromophenylhydrazine is not clean, you may start with a mixture of bromo-substituted phenylhydrazines.
-
Solution: Verify the purity and isomeric integrity of your starting 4-bromophenylhydrazine using techniques like NMR spectroscopy.
-
-
Rearrangement Under Harsh Conditions: Although less common for this specific substrate, harsh acidic conditions can sometimes promote unexpected rearrangements.
-
Solution: Employ milder reaction conditions. This could involve using a weaker acid catalyst or lowering the reaction temperature.
-
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is a dark, oily, or tarry substance.
-
Multiple spots are observed on the TLC plate, making separation by column chromatography challenging.
Potential Causes & Solutions:
-
Presence of Polar Impurities: Unreacted starting materials and polar byproducts can complicate purification.
-
Solution: An initial aqueous workup can help remove many of these impurities. Washing the organic layer with a saturated sodium bicarbonate solution will remove acidic residues.
-
-
Co-eluting Impurities: Some byproducts may have similar polarity to the desired product.
-
Solution: Optimize your column chromatography conditions. A gradient elution system, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation.[5] Recrystallization from a suitable solvent like methanol is also an effective purification method.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for methyl 6-bromo-2-methyl-1H-indole-3-carboxylate?
The most prevalent method is the Fischer indole synthesis.[2][7] This involves the reaction of 4-bromophenylhydrazine with methyl acetoacetate in the presence of an acid catalyst.[2][7] An alternative approach involves a Japp-Klingemann reaction to form the necessary hydrazone intermediate, which is then cyclized under acidic conditions.[8][9][10]
Q2: What is the mechanism of the Fischer indole synthesis?
The mechanism involves several key steps:
-
Hydrazone Formation: The 4-bromophenylhydrazine and methyl acetoacetate condense to form a phenylhydrazone.[7][11]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[11]
-
[12][12]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step.[7][11]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.[11]
-
Ammonia Elimination: The final step is the elimination of ammonia to form the stable indole ring.[7][11]
Q3: How does the bromine substituent affect the reaction?
The bromine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the aromatic ring and potentially affect the rate of the[12][12]-sigmatropic rearrangement.[11]
Q4: Can I use microwave irradiation to improve the yield and reaction time?
Yes, microwave-assisted synthesis has been shown to be an efficient method for producing 2-methyl-1H-indole-3-carboxylate derivatives, often resulting in excellent yields and shorter reaction times.[13][14][15]
Optimized Experimental Protocol: Fischer Indole Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Methyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add methyl acetoacetate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The hydrazone may precipitate out. If so, collect it by filtration. Otherwise, proceed to the next step with the crude reaction mixture.
-
-
Indole Cyclization:
-
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) to a separate flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C.
-
Slowly add the crude or isolated hydrazone to the hot PPA with vigorous stirring. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome | Reference |
| Catalyst | Polyphosphoric Acid (PPA) | Generally good yields, but can lead to charring if overheated. | [7] |
| Zinc Chloride (ZnCl₂) | Milder Lewis acid catalyst, can sometimes improve selectivity. | [2] | |
| Sulfuric Acid (H₂SO₄) | Strong Brønsted acid, requires careful temperature control. | [2] | |
| Temperature | 80-120 °C | Optimal range for most Fischer indole syntheses. | [7] |
| Solvent | Ethanol, Acetic Acid | Common solvents for hydrazone formation. | [16] |
| None (neat with PPA) | Often used for the cyclization step. | [17] | |
| Yield | Optimized Conditions | >80% | [12] |
References
-
Japp–Klingemann reaction - Wikipedia. Available at: [Link]
-
PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV) - ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available at: [Link]
-
synthesis of 5-substituted indole derivatives, part ii.1. Available at: [Link]
-
Japp-Klingemann reaction - chemeurope.com. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available at: [Link]
-
Fischer Indole Synthesis. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF - ResearchGate. Available at: [Link]
-
Fischer indole synthesis in the absence of a solvent - SciSpace. Available at: [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - MDPI. Available at: [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available at: [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
-
Fischer Indole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - ResearchGate. Available at: [Link]
-
Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... - ResearchGate. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp-Klingemann_reaction [chemeurope.com]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
